(3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride
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Overview
Description
(3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a tert-butoxy group at the 3-position and a fluorine atom at the 5-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxy Group: The tert-butoxy group is introduced using tert-butyl alcohol and an acid catalyst under controlled conditions.
Fluorination: The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butoxy and fluorine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide or other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, amines, or other substituted derivatives.
Scientific Research Applications
(3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride involves its interaction with specific molecular targets. The tert-butoxy group and fluorine atom contribute to its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- (3R,5R)-3-(tert-butoxy)-5-chloropiperidine hydrochloride
- (3R,5R)-3-(tert-butoxy)-5-bromopiperidine hydrochloride
- (3R,5R)-3-(tert-butoxy)-5-iodopiperidine hydrochloride
Uniqueness
(3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it more effective in certain applications compared to its halogenated analogs .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride involves the reaction of tert-butyl 3-aminopiperidine-5-carboxylate with hydrogen fluoride in the presence of acetic acid to yield (3R,5R)-3-(tert-butoxy)-5-fluoropiperidine. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "tert-butyl 3-aminopiperidine-5-carboxylate", "hydrogen fluoride", "acetic acid", "hydrochloric acid" ], "Reaction": [ "Step 1: Add tert-butyl 3-aminopiperidine-5-carboxylate to a reaction flask", "Step 2: Add hydrogen fluoride to the reaction flask", "Step 3: Add acetic acid to the reaction flask", "Step 4: Heat the reaction mixture to 60-70°C and stir for 24 hours", "Step 5: Cool the reaction mixture to room temperature and add water", "Step 6: Extract the product with ethyl acetate", "Step 7: Dry the organic layer with anhydrous sodium sulfate", "Step 8: Concentrate the organic layer under reduced pressure to yield (3R,5R)-3-(tert-butoxy)-5-fluoropiperidine", "Step 9: Dissolve (3R,5R)-3-(tert-butoxy)-5-fluoropiperidine in hydrochloric acid", "Step 10: Concentrate the solution under reduced pressure to yield (3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride" ] } | |
CAS No. |
2728726-78-9 |
Molecular Formula |
C9H19ClFNO |
Molecular Weight |
211.7 |
Purity |
95 |
Origin of Product |
United States |
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